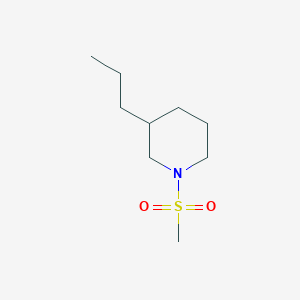

1-Methylsulfonyl-3-propylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-3-propylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-3-5-9-6-4-7-10(8-9)13(2,11)12/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKIJOXOPWHPPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCN(C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 Methylsulfonyl 3 Propylpiperidine

Methods for Constructing the Piperidine (B6355638) Ring with a C-3 Propyl Substituent

Cyclization Reactions Leading to Substituted Piperidines

Cyclization reactions offer a powerful alternative for constructing the piperidine ring, allowing for greater control over the substitution pattern. These methods build the heterocyclic ring from acyclic precursors.

One notable approach involves the intramolecular cyclization of amino alcohols. For instance, treatment of a suitable amino alcohol with thionyl chloride can lead to the formation of the piperidine ring in a one-pot procedure, avoiding the need for extensive protection and deprotection steps. organic-chemistry.org Another strategy is the intramolecular reductive amination of an amino-aldehyde or amino-ketone, where the cyclization is driven by the formation of an imine or enamine intermediate followed by reduction.

Prins and carbonyl-ene cyclizations have also been employed to create substituted piperidines. nih.gov For example, the cyclization of certain aldehydes catalyzed by Lewis acids like methylaluminum dichloride can yield trans-substituted piperidines, while the use of Brønsted acids such as hydrochloric acid can favor the formation of the cis-isomer. nih.gov These methods highlight the ability to control diastereoselectivity by choosing the appropriate catalyst. nih.gov

More modern approaches utilize transition metal-catalyzed reactions. For example, gold(I)-catalyzed oxidative amination of unactivated alkenes can produce substituted piperidines. nih.gov Similarly, palladium-catalyzed enantioselective aminochlorination of alkenes represents a method to access chiral 3-chloropiperidines, which can be further functionalized. organic-chemistry.org

Stereoselective Approaches for Propyl Group Introduction

Achieving stereocontrol at the C-3 position is often a critical aspect of synthesizing biologically active piperidine derivatives. Several stereoselective methods have been developed to introduce substituents onto the piperidine ring with high enantiomeric or diastereomeric purity.

A rhodium-catalyzed asymmetric reductive Heck reaction has been shown to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding enantioenriched 3-substituted piperidines. organic-chemistry.org Chemo-enzymatic dearomatization of activated pyridines offers another route to stereo-enriched 3- and 3,4-substituted piperidines. nih.gov This method utilizes an amine oxidase/ene imine reductase cascade to achieve precise stereochemistry. nih.gov

Inspired by biosynthesis, a three-component vinylogous Mannich-type reaction has been developed to create multi-substituted chiral piperidines. scispace.com This approach uses a functionalized dienolate and results in a chiral dihydropyridinone intermediate that can be further elaborated to various chiral piperidine compounds. scispace.com Additionally, rhodium-catalyzed C-H functionalization and cyclopropanation reactions of N-protected piperidines have been used to synthesize positional analogues of methylphenidate, demonstrating the ability to selectively functionalize the C-2, C-3, and C-4 positions. nih.gov The 3-substituted analogues were prepared through a multi-step sequence involving cyclopropanation of an N-protected tetrahydropyridine (B1245486) followed by stereoselective ring-opening of the resulting cyclopropane. nih.gov

Introduction of the N-Methylsulfonyl Group

Once the 3-propylpiperidine (B84210) core is synthesized, the final step is the introduction of the methylsulfonyl (mesyl) group onto the piperidine nitrogen. This transformation converts the secondary amine into a sulfonamide.

Direct Sulfonylation of Piperidine Nitrogen Atoms

The most straightforward method for N-sulfonylation is the direct reaction of 3-propylpiperidine with a methylsulfonylating agent. The most common reagent for this purpose is methanesulfonyl chloride (MsCl). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure involves dissolving the piperidine derivative in a suitable solvent, such as dichloromethane (B109758), and then adding methanesulfonyl chloride. mdpi.com A tertiary amine base, like triethylamine (B128534), is subsequently introduced to facilitate the reaction. mdpi.com The reaction is often rapid and proceeds at room temperature. mdpi.com The resulting N-methylsulfonylated piperidine can then be purified by standard techniques like washing with acidic and basic aqueous solutions followed by solvent evaporation. mdpi.com

| Reagent 1 | Reagent 2 | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Trimetazidine | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 30 min | 93 | mdpi.com |

| Piperidine | 3-Chloropropanol | Potassium Carbonate | - | - | - | google.com |

| 3-(4-chlorophenyl)propionic acid | Methanesulfonyl chloride | Triethylamine | - | - | - | google.com |

This table presents examples of sulfonylation and related reactions on piperidine and other compounds, illustrating common reagents and conditions. The specific synthesis of 1-methylsulfonyl-3-propylpiperidine may require adaptation of these methods.

Chemoselective N-Sulfonylation Protocols

In more complex molecules containing multiple nucleophilic sites, chemoselective N-sulfonylation becomes crucial. While the piperidine nitrogen is generally a strong nucleophile, the presence of other reactive functional groups may necessitate specific reaction conditions to ensure that only the desired nitrogen is sulfonylated.

The choice of solvent, base, and reaction temperature can influence the chemoselectivity of the sulfonylation reaction. For instance, using a hindered base might favor the sulfonylation of a less sterically encumbered nitrogen atom. In the context of this compound, where 3-propylpiperidine is the substrate, chemoselectivity is not a major concern as there is only one nucleophilic nitrogen. However, these principles are vital in the broader context of piperidine synthesis.

Radical and Metal-Catalyzed Sulfonylation Methods Applicable to N-Heterocycles

Recent advances in synthetic chemistry have introduced novel methods for sulfonylation, including radical and metal-catalyzed approaches. These methods can offer alternative reaction pathways and may be applicable to the N-sulfonylation of piperidines.

Radical sulfonylation reactions have gained attention, often utilizing sulfur dioxide surrogates to avoid the use of gaseous SO2. nih.gov These reactions can be initiated by photoredox catalysis, electrochemistry, or thermal methods, and have been successfully applied to a variety of alkenes and heterocycles. nih.govrsc.org While direct application to the N-sulfonylation of a pre-formed piperidine ring is less common, these methods are powerful for constructing sulfonylated heterocycles from different precursors.

Transition metal-catalyzed N-arylation of amidines and guanidines is a well-established field, and similar principles can be extended to N-sulfonylation. deepdyve.com Copper-catalyzed three-component reactions of sulfonyl hydrazines, terminal alkynes, and sulfonyl azides have been used to produce N-sulfonyl amidines. mdpi.com Furthermore, a transition metal- and catalyst-free method for the synthesis of N-sulfonyl amidines from sulfonyl azides and amines has been reported, offering a greener alternative. researchgate.netnih.gov These advanced methods, while not yet standard for simple N-sulfonylation of piperidines, represent the forefront of synthetic methodology and could potentially be adapted for this purpose.

Convergent and Stepwise Synthesis of this compound

The preparation of this compound can be efficiently achieved through a stepwise synthetic sequence. This approach involves the initial formation of the piperidine ring followed by the introduction of the methylsulfonyl group. A convergent synthesis, while conceptually possible, is less practical for this specific molecule due to the challenges associated with introducing a propyl group at the 3-position of a pre-formed 1-methylsulfonylpiperidine ring.

Stepwise Synthesis

A plausible and commonly employed stepwise synthesis for this compound commences with the reduction of 3-propylpyridine (B1594628) to form 3-propylpiperidine. This intermediate is then subjected to sulfonylation to yield the final product.

Step 1: Reduction of 3-Propylpyridine to 3-Propylpiperidine

The catalytic hydrogenation of the pyridine (B92270) ring is a well-established method for the synthesis of piperidine derivatives. acs.orgrsc.orgrsc.org This transformation can be accomplished using various heterogeneous catalysts under a hydrogen atmosphere. Commonly used catalysts include rhodium on carbon (Rh/C) and palladium on carbon (Pd/C). acs.orgcommonorganicchemistry.com

The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the reduction. For instance, rhodium-based catalysts are often highly effective for the hydrogenation of substituted pyridines. acs.orgrsc.org

Table 1: Proposed Reaction Conditions for the Hydrogenation of 3-Propylpyridine

| Parameter | Condition | Reference |

| Starting Material | 3-Propylpyridine | N/A |

| Catalyst | 5% Rhodium on Carbon (Rh/C) | acs.orgmatthey.com |

| Solvent | Methanol (B129727) or Ethanol (B145695) | nih.gov |

| Hydrogen Pressure | 1-10 atm | commonorganicchemistry.com |

| Temperature | 25-80 °C | researchgate.net |

| Product | 3-Propylpiperidine | N/A |

The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, and the progress of the reaction can be monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to afford 3-propylpiperidine, which may be purified by distillation.

Step 2: N-Sulfonylation of 3-Propylpiperidine

The final step in the stepwise synthesis is the N-sulfonylation of the secondary amine of 3-propylpiperidine with methanesulfonyl chloride. This is a standard method for the formation of sulfonamides. cbijournal.comlibretexts.org The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Table 2: Proposed Reaction Conditions for the N-Sulfonylation of 3-Propylpiperidine

| Parameter | Condition | Reference |

| Starting Material | 3-Propylpiperidine | N/A |

| Reagent | Methanesulfonyl Chloride | researchgate.netorganic-chemistry.org |

| Base | Triethylamine or Pyridine | cbijournal.com |

| Solvent | Dichloromethane or Tetrahydrofuran (B95107) | researchgate.net |

| Temperature | 0 °C to room temperature | cbijournal.com |

| Product | This compound | N/A |

The reaction is generally carried out by adding methanesulfonyl chloride to a solution of 3-propylpiperidine and a base in an aprotic solvent like dichloromethane. The reaction is often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature. After the reaction is complete, a standard aqueous workup is performed to remove the base hydrochloride and any unreacted starting materials. The final product, this compound, can then be purified by column chromatography or crystallization.

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

Optimization of the Hydrogenation Step

Several factors can be adjusted to optimize the catalytic hydrogenation of 3-propylpyridine:

Catalyst Selection: While both Rh/C and Pd/C are effective, their performance can vary depending on the substrate. A screening of different catalysts, including platinum-based catalysts, could identify the most efficient one for this specific transformation. rsc.orgrsc.org The catalyst loading is another parameter to optimize, as higher loadings can increase reaction rates but also costs.

Solvent: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst. Protic solvents like methanol and ethanol are commonly used, but aprotic solvents could also be explored. nih.gov

Temperature and Pressure: Increasing the temperature and hydrogen pressure can generally accelerate the reaction rate. However, excessively high temperatures might lead to side reactions or catalyst degradation. A systematic study of these parameters is necessary to find the optimal balance. researchgate.net

Optimization of the N-Sulfonylation Step

The N-sulfonylation reaction can also be optimized to improve the yield and purity of this compound:

Base: The choice of base is critical. Tertiary amines like triethylamine and pyridine are common choices. cbijournal.com Other organic or inorganic bases could also be screened for their effectiveness in promoting the reaction while minimizing side products.

Solvent: The polarity and aprotic nature of the solvent can affect the reaction rate and workup procedure. Dichloromethane is a common choice, but other solvents like tetrahydrofuran (THF) or acetonitrile (B52724) could be investigated. researchgate.net

Reaction Temperature and Time: Running the reaction at low temperatures initially can help control the exothermic nature of the reaction and prevent the formation of impurities. The reaction time should be monitored to ensure complete conversion without significant product degradation.

Purification: The purification of the final sulfonamide is essential to obtain a high-purity product. Column chromatography is a standard method, and the choice of the stationary and mobile phases can be optimized for efficient separation. google.com

Mechanistic Investigations of 1 Methylsulfonyl 3 Propylpiperidine Formation Pathways

Reaction Mechanisms in N-Sulfonylpiperidine Synthesis

The creation of the nitrogen-sulfur bond in N-sulfonylpiperidines, such as 1-Methylsulfonyl-3-propylpiperidine, is typically achieved by reacting the parent amine (3-propylpiperidine) with a sulfonylating agent like methanesulfonyl chloride. This transformation can proceed through several mechanistic pathways.

The most direct route to this compound is the nucleophilic attack of the secondary amine of 3-propylpiperidine (B84210) on the electrophilic sulfur atom of methanesulfonyl chloride. libretexts.org This reaction is a classic example of sulfonamide formation. libretexts.orgmdpi.com Mechanistic studies on analogous sulfonyl transfer reactions suggest two primary pathways: a one-step SN2-like mechanism or a two-step addition-elimination process (SAN). nih.gov

In the SAN mechanism, the nitrogen nucleophile attacks the sulfur atom to form a transient pentacoordinate intermediate. nih.gov Subsequent elimination of the leaving group (e.g., chloride) yields the final sulfonamide. nih.gov The nature of the leaving group on the sulfonylating agent significantly impacts the reaction, with sulfonyl chlorides being substantially more reactive than sulfonyl fluorides. nih.gov This difference in reactivity is attributed to the relative strengths of the sulfur-halogen bonds and suggests that the formation of the sulfonamide is a kinetically controlled process. nih.gov

Another potential pathway involves the generation of a sulfonyl iodide intermediate, which then undergoes nucleophilic substitution by the amine to form the sulfonamide. rsc.org While less common for simple alkylsulfonyl chlorides, this highlights the versatility of nucleophilic substitution in N-S bond formation.

While nucleophilic substitution is the conventional method, radical pathways offer alternative strategies for forming C-S and N-S bonds, which can be relevant in more complex synthetic routes. acs.org Sulfonyl radicals can be generated from various precursors, such as sulfonyl hydrazides, and can participate in addition reactions with alkenes or enynes. nih.gov For instance, the intermolecular addition of a sulfonyl radical to a 1,5-conjugated enyne, followed by cyclization, demonstrates a method for constructing complex cyclic systems incorporating a sulfonyl group. nih.gov

In the context of piperidine (B6355638) synthesis, radical cyclizations of ene sulfonamides can lead to the formation of cyclic imines through the elimination of a sulfonyl radical. nih.gov A typical sequence involves the cyclization of an initial radical to form an α-sulfonamidoyl radical, which then undergoes β-fragmentation to eject the sulfonyl radical and produce an imine. nih.gov While this is a method for cleaving an N-S bond, the principles of radical addition and elimination are pertinent to understanding the broader reactivity of sulfonamides. acs.orgnih.gov

Iminium ions are key electrophilic intermediates in a variety of cyclization reactions that form the piperidine ring itself. usm.edunih.gov Though the sulfonylation step typically occurs after the piperidine ring is formed, understanding iminium-mediated cyclizations is essential as they provide the core heterocyclic structure.

One such pathway is the N-sulfonyliminium ion-triggered cyclization, which can be considered a variation of the Pictet-Spengler reaction. usm.edu In this process, a sulfonamide nitrogen condenses with an aldehyde, activated by a Lewis acid, to form an N-sulfonyliminium ion. usm.edu This highly electrophilic intermediate then triggers an intramolecular cyclization with a tethered nucleophile (like an alkene or an aromatic ring) to construct the piperidine scaffold. usm.edu The stability and reactivity of the iminium ion are crucial for the success of the cyclization. usm.edunih.gov

Alternatively, intramolecular reductive hydroamination/cyclization of alkynes can proceed through an enamine, which then generates an iminium ion that is subsequently reduced to form the piperidine ring. nih.gov Similarly, the reduction of pyridinium (B92312) salts often proceeds via enamine and iminium ion intermediates to yield piperidines. acs.org These methods are foundational for synthesizing the substituted piperidine core before the final N-sulfonylation step.

Kinetic Studies of Key Transformations in Piperidine Sulfonylation

Kinetic investigations provide quantitative insight into reaction rates and mechanisms. For the sulfonylation of 3-propylpiperidine, the reaction rate is heavily influenced by the nature of the sulfonylating agent. As a general principle in sulfonamide formation, the reaction is a kinetically controlled process. nih.gov

Studies comparing the reactivity of different benzenesulfonyl halides with nitrogen nucleophiles have shown that sulfonyl chlorides react thousands of times faster than sulfonyl fluorides. This is directly related to the bond strength of the sulfur-halogen bond, with the S-Cl bond being weaker than the S-F bond. nih.gov

| Sulfonyl Halide | Relative Rate Constant (kX) | S-X Bond Strength (kcal·mol-1) | Controlling Factor |

|---|---|---|---|

| Sulfonyl Chloride (R-SO2Cl) | ~103 - 105 | 66 | Kinetic Control |

| Sulfonyl Fluoride (R-SO2F) | 1 | 82 | Kinetic Control |

This data implies that for the synthesis of this compound, using methanesulfonyl chloride would result in a significantly faster reaction than using methanesulfonyl fluoride. Furthermore, kinetic resolution techniques have been developed for substituted piperidines, where a chiral base is used to selectively deprotonate one enantiomer, allowing for the separation of racemic mixtures. acs.org While this applies to C-H bond breaking rather than N-S bond formation, it underscores the importance of kinetic phenomena in piperidine chemistry.

Stereochemical Control Mechanisms in Substituted Piperidine Synthesis

Since this compound contains a stereocenter at the C3 position, controlling the stereochemistry during the synthesis of the 3-propylpiperidine precursor is of paramount importance. Numerous stereoselective methods have been developed for the synthesis of 3-substituted piperidines. acs.orgresearchgate.net

One powerful strategy is the chemo-enzymatic dearomatization of activated pyridines. acs.orgnih.gov This approach can involve a one-pot cascade where an N-substituted tetrahydropyridine (B1245486) is converted to a stereo-defined 3-substituted piperidine using an amine oxidase and an ene imine reductase. acs.orgnih.gov The stereochemical outcome is dictated by the choice of enzyme.

Asymmetric hydrogenation of pyridinium salts is another effective method. acs.org Using an iridium catalyst with a chiral ligand, substituted N-benzylpyridinium salts can be hydrogenated to form α-substituted piperidines with high enantioselectivity. acs.org Mechanistic studies suggest that the stereochemistry is determined not by the hydride reduction of the iminium intermediate, but by the initial protonation of a final enamine intermediate. acs.org

The use of chiral auxiliaries also provides a reliable method for stereocontrol. For example, a chiral α-methyl benzylamine (B48309) can be used to form a chiral aldimine in situ, which then undergoes a three-component Mannich-type reaction to produce chiral dihydropyridones. rsc.org Subsequent reduction yields the enantiomerically enriched piperidine. rsc.org

| Method | Key Intermediate/Step | Source of Stereocontrol | Typical Outcome |

|---|---|---|---|

| Chemo-enzymatic Dearomatization acs.orgnih.gov | EneIRED-catalyzed reduction | Chiral enzyme (EneIRED) | High enantiomeric excess (ee) |

| Asymmetric Hydrogenation acs.org | Stereoselective protonation of enamine | Chiral Iridium-P,N-ligand complex | High enantiomeric ratio (er) |

| Chiral Auxiliary rsc.org | Diastereoselective Mannich reaction | Chiral α-methyl benzylamine | Good diastereoselectivity and yield |

| Diastereoselective Hydrogenation whiterose.ac.uk | Hydrogenation of substituted pyridines | Substrate control/catalyst | Preferential formation of cis-isomers |

These methods provide access to enantiomerically pure (R)- or (S)-3-propylpiperidine, which can then be sulfonylated with methanesulfonyl chloride to yield the corresponding enantiomer of this compound without affecting the existing stereocenter.

Chemical Reactivity and Derivatization of 1 Methylsulfonyl 3 Propylpiperidine

Reactivity of the Piperidine (B6355638) Ring System

The piperidine ring is a saturated heterocycle and a prevalent structural motif in a vast number of pharmaceuticals and natural products researchgate.net. Its reactivity is largely dictated by the nitrogen atom and the C-H bonds at various positions on the ring. The presence of the N-methylsulfonyl group significantly alters this reactivity profile.

Functionalization of C-H Bonds on the Piperidine Ring

Direct functionalization of C-H bonds on the piperidine ring offers a powerful strategy for creating structural diversity. The regioselectivity of these reactions is heavily influenced by the electronic nature of the nitrogen substituent. In N-sulfonylated piperidines, the nitrogen atom exerts a strong inductive electron-withdrawing effect.

This effect deactivates the adjacent C-H bonds, particularly at the C3 and C5 positions (β-positions). Conversely, the C-H bonds at the C2 and C6 positions (α-positions) are electronically favored for reactions that proceed through intermediates with positive charge buildup, as the nitrogen can help stabilize this charge nih.govnih.gov. However, the N-sulfonyl group's electron-withdrawing nature generally makes direct C-H functionalization more challenging compared to N-alkyl or N-acyl piperidines.

Despite the deactivation at the C3 position, rhodium-catalyzed C-H insertion reactions have been shown to be highly dependent on both the catalyst and the specific N-protecting group, allowing for selective functionalization at the C2, C3, or C4 positions nih.govnih.gov. For instance, while N-Boc and N-brosyl groups often direct functionalization to the C2 position, specific catalyst and reagent combinations can overcome the inherent electronic deactivation to achieve functionalization at other sites nih.gov. Indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening, have also been successfully employed to achieve functionalization at the C3 position nih.gov.

Table 1: Predicted Reactivity for C-H Functionalization of 1-Methylsulfonyl-3-propylpiperidine

| Ring Position | Electronic Influence of N-Sulfonyl Group | Predicted Reactivity | Potential Methods |

|---|---|---|---|

| C2 / C6 (α) | Electronically favored for carbene insertion | Moderate to High | Rhodium-catalyzed C-H insertion nih.gov |

| C3 / C5 (β) | Inductively deactivated | Low | Indirect methods (e.g., cyclopropanation-ring opening) nih.gov |

| C4 (γ) | Less electronically influenced | Moderate | Rhodium-catalyzed C-H insertion with specific catalysts nih.gov |

Transformations of the Propyl Moiety

The propyl group at the C3 position is a simple alkyl chain and is generally less reactive than the piperidine ring itself. Its C-H bonds are standard sp³-hybridized bonds. However, functionalization can be achieved using radical-based reactions, such as halogenation under UV light, which could then provide a handle for further synthetic transformations.

Oxidative processes could potentially target the propyl chain, although selectivity might be an issue without a directing group. More sophisticated transformations would likely involve the initial installation of a functional group on the propyl chain prior to the formation of the piperidine ring or its N-sulfonylation. For instance, if the propyl chain contained a terminal double bond, it could undergo a wide range of alkene chemistries such as hydroboration-oxidation to form an alcohol, or ozonolysis to form an aldehyde.

Reactions Involving the N-Methylsulfonyl Group

The N-methylsulfonyl (mesyl) group is a key functional group that defines the character of the molecule. It is strongly electron-withdrawing and plays a dual role as both a protecting group and a potential activating group.

Synthetic Utility as a Protecting Group or Activating Group

The primary role of the N-methylsulfonyl group is to act as a robust protecting group for the piperidine nitrogen. By converting the secondary amine of 3-propylpiperidine (B84210) into a sulfonamide, the nitrogen's basicity and nucleophilicity are significantly reduced. This makes the nitrogen lone pair less available for reactions such as protonation, alkylation, or acylation.

N-sulfonyl groups are known for their high stability across a wide range of reaction conditions, including both acidic and basic media. This stability makes them valuable in multi-step syntheses where other protecting groups might be cleaved. For example, studies on N-tosyl piperidine derivatives show they can undergo reactions smoothly where other N-protected variants, like N-benzyl piperidine, fail to react because the more basic nitrogen deactivates the catalyst acs.org. This demonstrates the utility of the electron-withdrawing sulfonyl group in allowing other parts of the molecule to react without interference from the ring nitrogen acs.org.

Modification or Cleavage of the Sulfonyl Moiety

While the stability of the N-sulfonyl bond is advantageous for protection, its cleavage to regenerate the free amine can be challenging. Harsh conditions are often required, which may not be compatible with other functional groups in the molecule.

Several methods exist for the cleavage of N-S bonds in sulfonamides:

Reductive Cleavage: Conditions using dissolving metals, such as magnesium in methanol (B129727), can effectively cleave the sulfonyl group. Electrochemical methods under reductive conditions have also been documented as a mild strategy for deprotection.

Oxidative Cleavage: In some contexts, oxidative cleavage of the C-N bond adjacent to the sulfonamide can occur, representing a different pathway for modification.

Use as a Sulfonyl Donor: Under specific acidic conditions (e.g., trifluoromethanesulfonic acid), the S-N bond can be cleaved, allowing the sulfonyl moiety to act as a sulfonyl donor in reactions with arenes.

Synthesis of Analogs and Conjugates for Research Applications

The piperidine scaffold is a cornerstone in medicinal chemistry and drug discovery researchgate.net. The synthesis of analogs of this compound is a valuable strategy for exploring structure-activity relationships in various biological targets. The chemical reactivity described above provides multiple avenues for derivatization.

Analogs could be synthesized through several key approaches:

Modification of the Propyl Group: Introducing functionality onto the propyl chain, such as hydroxyl, amino, or carboxyl groups, can create derivatives with different physicochemical properties.

Functionalization of the Piperidine Ring: As discussed, C-H functionalization at the C2, C4, or even C3 positions can be used to introduce new substituents like aryl or ester groups onto the ring, leading to a diverse library of analogs nih.govnih.gov.

Variation of the N-Sulfonyl Group: Replacing the methylsulfonyl group with other sulfonyl groups (e.g., tosyl, brosyl, or more complex arylsulfonyls) can modulate the electronic properties and steric bulk at the nitrogen atom.

Ring-Opening and Re-closure: More complex structural analogs could be accessed through oxidative cleavage of the piperidine ring, followed by a ring-closing reaction, potentially with different reagents to alter the ring structure itself nih.gov.

These synthetic strategies allow for the creation of libraries of related compounds, which can be used in research to probe biological systems or to develop new chemical entities with specific desired properties. For example, the synthesis of various N-aryl-piperidine derivatives has been shown to be a fruitful approach for developing potent and selective receptor agonists nih.gov.

Advanced Spectroscopic and Structural Characterization Techniques for Research on 1 Methylsulfonyl 3 Propylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Methylsulfonyl-3-propylpiperidine. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete assignment of all proton (¹H) and carbon (¹³C) nuclei can be achieved.

Advanced 1D and 2D NMR Experiments

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit a unique set of signals corresponding to each chemically distinct proton environment. The propyl group will show a characteristic triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), and a triplet for the methylene group attached to the piperidine (B6355638) ring. The piperidine ring protons will present as a complex series of multiplets due to their diastereotopic nature and spin-spin coupling. The methyl group attached to the sulfonyl group will appear as a distinct singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide complementary information, with a signal for each unique carbon atom. The chemical shifts will be indicative of the electronic environment of each carbon. For instance, the carbons of the piperidine ring will resonate in the aliphatic region, with the carbon atom at the 3-position being influenced by the propyl substituent. The carbons of the propyl group will show distinct signals, and the methyl carbon of the methylsulfonyl group will also be clearly identifiable.

2D NMR Experiments: To resolve the complex coupling networks and definitively assign each signal, a series of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships within the molecule. For this compound, COSY would be crucial for tracing the connectivity within the propyl chain and for navigating the intricate coupling network of the piperidine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment allows for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between different functional groups. For example, HMBC would show correlations between the protons of the propyl group and the carbons of the piperidine ring, as well as correlations between the methyl protons of the sulfonyl group and the sulfonyl-bearing carbon.

Predicted NMR Data for this compound:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Assignment | Chemical Shift (ppm) |

| Propyl-CH₃ | ~0.9 |

| Propyl-CH₂ | ~1.4 |

| Propyl-CH₂ (attached to ring) | ~1.6 |

| Piperidine-H3 | ~1.8 |

| Piperidine-H4, H5 | 1.2 - 1.9 |

| Piperidine-H2, H6 | 2.5 - 3.5 |

| SO₂-CH₃ | ~2.8 |

Note: These are predicted values and may vary in an experimental setting.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The calculated monoisotopic mass of this compound (C₉H₁₉NO₂S) is approximately 205.1136 Da. An experimental HRMS measurement would be expected to be in very close agreement with this value, confirming the molecular formula.

Predicted GC-MS Spectra in Research

Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This could lead to the loss of the propyl group or fragmentation within the piperidine ring.

Loss of the propyl group: A fragment corresponding to the loss of the C₃H₇ radical would be expected.

Fragmentation of the sulfonyl group: The methylsulfonyl group can fragment, leading to the loss of SO₂ (64 Da) or the CH₃SO₂ radical. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z (Predicted) | Identity of Fragment |

| 205 | [M]⁺ (Molecular Ion) |

| 162 | [M - C₃H₇]⁺ |

| 126 | [M - CH₃SO₂]⁺ |

| 84 | [Piperidine ring fragment]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

C-H stretching: Strong bands in the region of 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the piperidine and propyl groups.

S=O stretching: Two strong and distinct bands are characteristic of the sulfonyl group. The asymmetric stretching vibration is expected around 1350-1300 cm⁻¹, and the symmetric stretching vibration is expected around 1160-1120 cm⁻¹.

S-N stretching: A band in the region of 900-1000 cm⁻¹ may be attributed to the S-N bond.

C-N stretching: This vibration, expected in the 1020-1250 cm⁻¹ region, may be coupled with other vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S=O and S-N stretching vibrations are also expected to be Raman active. Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| S=O | Asymmetric Stretching | 1300 - 1350 |

| S=O | Symmetric Stretching | 1120 - 1160 |

| S-N | Stretching | 900 - 1000 |

| C-N | Stretching | 1020 - 1250 |

Chiroptical Techniques for Stereochemical Determination

The this compound molecule possesses a chiral center at the C3 position of the piperidine ring, where the propyl group is attached. This means that the compound can exist as a pair of enantiomers. Chiroptical techniques are essential for determining the absolute configuration of these enantiomers.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netencyclopedia.pub While this compound lacks a strong chromophore near its chiral center, the sulfonyl group and the piperidine nitrogen may contribute to a weak ECD signal. The sign and intensity of the Cotton effect in the ECD spectrum are directly related to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be determined.

X-ray Crystallography for Solid-State Structure Elucidation

The process of X-ray crystallography involves several key stages. Initially, a high-quality single crystal of the compound of interest is required. This is often the most challenging step, as the crystal must be of sufficient size and quality to diffract X-rays in a well-defined pattern. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.

The electrons of the atoms within the crystal lattice scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. The geometric arrangement of these spots provides information about the unit cell dimensions—the fundamental repeating unit of the crystal—and the crystal system to which it belongs. The intensities of the diffraction spots are directly related to the arrangement of atoms within the unit cell.

By analyzing the diffraction pattern, researchers can construct an electron density map of the molecule. This map allows for the precise placement of each atom in the three-dimensional structure. The final output of a successful crystallographic analysis is a detailed model of the molecule, including the coordinates of all atoms, from which precise intramolecular distances and angles can be calculated.

For this compound, an X-ray crystallographic study would definitively establish the conformation of the piperidine ring, which typically adopts a chair conformation. It would also precisely define the orientation of the propyl group at the C3 position and the methylsulfonyl group attached to the nitrogen atom. The analysis would provide exact measurements of the C-N, C-C, S-N, and S-O bond lengths, as well as the bond angles within the piperidine ring and the sulfonyl group. Furthermore, the study would reveal the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the packing of the molecules in the crystal lattice.

Should crystallographic data for this compound become available, it would likely be presented in a format similar to the following hypothetical data table:

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₁₉NO₂S |

| Formula weight | 205.32 g/mol |

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal size (mm³) | To be determined |

| θ range for data collection (°) | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

| R indices (all data) | To be determined |

This detailed structural information is invaluable for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and interactions with other molecules.

Computational Chemistry and Theoretical Modeling of 1 Methylsulfonyl 3 Propylpiperidine

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanical calculations are foundational to understanding the electronic landscape of a molecule, which in turn governs its geometry, stability, and reactivity. These methods solve the Schrödinger equation for a given system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a popular quantum mechanical method due to its balance of computational cost and accuracy. researchgate.nettandfonline.com DFT calculations focus on the electron density to determine the energy and other properties of a molecule. For 1-Methylsulfonyl-3-propylpiperidine, DFT can be employed to investigate several key electronic and structural parameters.

DFT studies on related sulfonamide-piperidine systems have been used to model quantum chemical parameters and drug-likeness profiles. tandfonline.com For instance, geometry optimization using a functional like B3LYP with a basis set such as 6-311G(d,p) can predict the most stable three-dimensional arrangement of the atoms in this compound. researchgate.netiaea.org From the optimized geometry, a variety of electronic properties can be calculated.

Key electronic properties that can be determined for this compound using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. tandfonline.com Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. This can help in predicting sites of interaction with other molecules.

A hypothetical data table for DFT-calculated properties of this compound is presented below. The values are illustrative and would require specific calculations to be confirmed.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons and the molecule's electron-donating ability. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy unoccupied orbitals and the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 8.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | S: +0.8, O: -0.5, N: -0.3 (e) | Provides insight into the partial charges on individual atoms, helping to identify electrophilic and nucleophilic centers. |

Molecular Mechanics (MM) and Dynamics (MD) Simulations for Conformational Analysis

While QM methods are excellent for electronic properties, they can be computationally expensive for large systems or for exploring the vast conformational space of flexible molecules like this compound. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative for studying conformational preferences and dynamic behavior. nih.gov

MM methods use a classical mechanics framework, treating atoms as balls and bonds as springs, with parameters derived from experimental data or higher-level QM calculations. These force fields allow for the rapid calculation of potential energy for different conformations.

MD simulations build upon MM by solving Newton's equations of motion for the atoms in the system over time, providing a trajectory that describes the molecule's dynamic evolution. mdpi.comnih.gov This allows for the exploration of different conformational states and the study of how the molecule behaves in a simulated environment, such as in a solvent. researchgate.net

For this compound, the piperidine (B6355638) ring can exist in various chair and boat conformations, and the propyl and methylsulfonyl groups have multiple rotational degrees of freedom. MD simulations can reveal the preferred conformations and the energy barriers between them. mdpi.com

A typical conformational analysis using MD would involve:

System Setup: Placing the molecule in a simulation box, often with an explicit solvent like water.

Equilibration: Allowing the system to relax to a stable temperature and pressure.

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to sample a wide range of conformations.

Analysis: Analyzing the trajectory to identify the most populated conformational clusters, calculate root-mean-square deviations (RMSD) to assess structural stability, and determine dihedral angle distributions to understand the flexibility of different parts of the molecule. nih.gov

The results of such a simulation could be summarized in a table like the one below, illustrating the relative populations of different conformers.

| Conformer | Dihedral Angle (C-N-S-C) | Piperidine Conformation | Relative Population (%) |

| 1 | gauche | Chair (equatorial propyl) | 65 |

| 2 | anti | Chair (equatorial propyl) | 25 |

| 3 | gauche | Chair (axial propyl) | 5 |

| 4 | Other | Twist-boat/Other | 5 |

In Silico Prediction of Reactivity and Selectivity

The prediction of a molecule's reactivity and the selectivity of its reactions is a key application of computational chemistry. For this compound, this can involve identifying the most likely sites for metabolic attack or chemical modification.

Fukui functions, derived from DFT calculations, can be used to predict the local reactivity of different atomic sites in the molecule. The Fukui function indicates the change in electron density at a particular point when an electron is added or removed, thus highlighting sites susceptible to nucleophilic or electrophilic attack.

In a study on a closely related compound, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, computational methods were used to predict its in vivo clearance, a process driven by metabolic reactions. nih.gov By identifying the most labile protons or the atoms most susceptible to oxidation, computational models can guide the understanding of its metabolic fate.

The following table illustrates how reactivity indices could be used to predict the most likely sites of metabolism for this compound.

| Atomic Site | Predicted Reactivity | Potential Metabolic Reaction |

| Piperidine N-propyl α-carbon | High susceptibility to oxidation (cytochrome P450) | N-dealkylation |

| Propyl chain ω-1 carbon | Moderate susceptibility to oxidation | Hydroxylation |

| Piperidine ring carbons | Lower susceptibility to oxidation | Ring hydroxylation |

| Sulfonyl group | Generally stable to metabolic transformations | - |

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools in this endeavor. nih.govtandfonline.commdpi.com QSAR models establish a mathematical relationship between a set of molecular descriptors (physicochemical properties, topological indices, etc.) and the observed biological activity of a series of compounds. tandfonline.comresearchgate.net

While specific QSAR studies for this compound are not publicly available, the principles can be applied by examining studies on related piperidine and sulfonamide derivatives. For instance, QSAR models have been developed to predict the toxicity of piperidine derivatives against Aedes aegypti and the cardiotoxicity of other piperidine compounds. nih.govmdpi.com These studies typically involve calculating a large number of molecular descriptors and then using statistical methods like multiple linear regression or machine learning to build a predictive model.

For a series of analogs of this compound, a QSAR study could be designed to understand how modifications to the propyl chain, the sulfonyl group, or substitutions on the piperidine ring affect a particular biological endpoint.

A hypothetical QSAR model for a series of related compounds might look like the equation below, where 'Activity' is the biological response and the other terms are molecular descriptors:

Activity = 0.5 * logP - 0.2 * (Molecular Weight) + 1.5 * (H-bond Donors) + C

This equation would suggest that higher lipophilicity (logP) and more hydrogen bond donors increase activity, while higher molecular weight decreases it. Such models can then be used to virtually screen new, un-synthesized compounds to prioritize those with the highest predicted activity.

The table below outlines the key steps in a computational SAR study for a series of analogs of this compound.

| Step | Description |

| 1. Data Set Selection | A series of structurally related compounds with experimentally measured biological activity is compiled. |

| 2. Descriptor Calculation | A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are calculated for each compound in the series. |

| 3. Model Development | Statistical methods (e.g., Multiple Linear Regression, Partial Least Squares, Support Vector Machines) are used to build a mathematical model correlating the descriptors with the biological activity. tandfonline.comnih.gov |

| 4. Model Validation | The predictive power of the model is assessed using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds). tandfonline.com |

| 5. Interpretation | The model is analyzed to understand which molecular features are most important for the desired activity, providing insights for the design of new, more potent compounds. nih.gov |

Applications As a Research Tool and in Chemical Biology Investigations

Development of Chemical Probes for Biological Systems Research

While specific research detailing the use of 1-Methylsulfonyl-3-propylpiperidine as a chemical probe is not extensively documented in publicly available literature, the broader class of N-sulfonylpiperidines holds significant promise in this area. Chemical probes are small molecules used to study and manipulate biological systems. The N-sulfonyl group can act as a key pharmacophore, influencing the molecule's binding affinity and selectivity for specific biological targets.

The development of chemical probes often involves iterative chemical synthesis to optimize properties such as potency, selectivity, and cell permeability. The piperidine (B6355638) scaffold of this compound provides a robust framework that can be readily functionalized. For instance, the propyl group at the 3-position could be modified to introduce reporter tags, such as fluorescent dyes or biotin, enabling the visualization and isolation of target proteins.

Furthermore, the methylsulfonyl group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with amino acid residues in a protein's binding pocket. This makes N-sulfonylpiperidine derivatives attractive candidates for the development of selective inhibitors or modulators of enzyme activity. The exploration of related sulfonyl-containing compounds in chemical biology suggests a potential for this compound to serve as a starting point for the generation of novel chemical probes.

Use in Methodological Studies for Compound Disposition and Metabolism Research

The metabolic fate of a drug candidate is a critical factor in its development. Studies on compounds structurally related to this compound have demonstrated the utility of the N-sulfonylpiperidine scaffold in understanding compound disposition and metabolism.

A notable example is the research conducted on (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (PNU-96391), a dopamine (B1211576) D2 receptor antagonist. Although distinct from the primary subject of this article, the metabolic studies of PNU-96391 provide valuable insights. Research has shown that the N-dealkylation of the propyl group is a major metabolic pathway for this class of compounds.

Methodological studies often employ techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify metabolites. In such studies, stable isotope-labeled versions of the parent compound can be used to trace its metabolic transformation. The straightforward metabolic profile of certain N-sulfonylpiperidines makes them excellent model compounds for developing and validating new analytical methods in drug metabolism research.

Table 1: Key Parameters from a Pharmacokinetic Study of a Related Compound

| Parameter | Value |

| Compound | (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine |

| Primary Metabolic Pathway | N-despropylation |

| Analytical Method | LC-MS/MS |

| Significance | Serves as a model for studying N-dealkylation |

This table is based on data for a structurally related compound and is intended for illustrative purposes.

Contribution to Understanding Heterocyclic Structure-Reactivity Relationships

The chemical reactivity of a molecule is intrinsically linked to its three-dimensional structure. The piperidine ring in this compound exists in a chair conformation, with the substituents occupying either axial or equatorial positions. The presence of the bulky methylsulfonyl group on the nitrogen atom can influence the conformational equilibrium of the ring and the reactivity of adjacent functional groups.

By studying the reactions of this compound and its derivatives, chemists can gain a deeper understanding of how the interplay of steric and electronic effects governs the outcomes of chemical transformations in heterocyclic systems. For example, the electron-withdrawing nature of the methylsulfonyl group can decrease the nucleophilicity of the piperidine nitrogen, affecting its ability to participate in reactions.

Systematic studies on the synthesis and reactivity of a series of 3-substituted N-sulfonylpiperidines can provide valuable data for quantitative structure-activity relationship (QSAR) models. These models are crucial in medicinal chemistry for predicting the biological activity of new compounds based on their chemical structure.

Role in the Design of Novel Synthetic Intermediates

This compound can serve as a versatile building block in organic synthesis. The synthesis of this compound itself likely involves the reaction of 3-propylpiperidine (B84210) with methanesulfonyl chloride in the presence of a base. This straightforward sulfonylation reaction is a common method for introducing the methylsulfonyl group onto a secondary amine.

Once formed, this compound can be further elaborated into more complex molecules. The piperidine ring can be a scaffold for the introduction of additional functional groups, and the methylsulfonyl group can act as a directing group or be transformed into other functionalities.

The synthesis of related N-sulfonylpiperazine derivatives has been reported, showcasing the utility of this class of compounds as synthetic intermediates. For instance, the synthesis of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (B5781151) was achieved with high yield, demonstrating the efficiency of the N-sulfonylation reaction. mdpi.com This suggests that similar synthetic strategies can be applied to produce a library of this compound analogs for screening in drug discovery programs.

Future Prospects and Emerging Research Areas

Exploration of Sustainable Synthetic Routes

The chemical industry's shift towards sustainability is driving significant innovation in synthetic methodologies. For N-sulfonylpiperidines, this involves rethinking traditional approaches to forming the sulfonamide bond, which often rely on reactive reagents like sulfonyl chlorides and solvents that are challenging to dispose of, such as dichloromethane (B109758) and dimethylformamide (DMF). researchgate.net

Future research is focused on developing more environmentally benign processes. A promising avenue is the use of sodium sulfinate as a stable, commercial sulfur source, coupled with nitroarenes as the nitrogen-containing reactant. researchgate.net Optimized conditions for such reactions increasingly utilize water as a green solvent, with products often collected through simple filtration, drastically reducing the environmental impact. researchgate.net Another approach involves palladium-catalyzed methods for creating N-arylsulfonamides from arylsulfonyl hydrazides and nitroarenes without the need for external reductants. researchgate.net

In the context of the piperidine (B6355638) moiety, sustainable practices from fields like solid-phase peptide synthesis (SPPS) offer valuable insights. rsc.orgrsc.org In SPPS, the use of piperidine is common, and green chemistry initiatives have identified alternative, recoverable solvents like N-octyl pyrrolidone (NOP) to replace traditional options like DMF. rsc.org Applying these principles to the synthesis of 1-Methylsulfonyl-3-propylpiperidine could involve using a bio-based solvent that can be easily recovered and reused, significantly lowering the process mass intensity (PMI). rsc.org

Advanced Spectroscopic Techniques for In Situ Monitoring

Understanding and optimizing chemical reactions requires precise monitoring of their progress in real time. Advanced in situ spectroscopic techniques are becoming indispensable tools for studying the synthesis of complex molecules like N-sulfonylpiperidines. frontiersin.orgresearchgate.net These methods allow researchers to observe the reaction as it happens, providing critical data on reaction kinetics, the formation of intermediates, and the influence of catalysts. frontiersin.org

Several techniques are at the forefront of this research area:

Infrared (IR) Spectroscopy : This powerful tool monitors changes in the chemical bonds of reactants and products. frontiersin.org For the synthesis of this compound, in situ IR could track the consumption of the starting 3-propylpiperidine (B84210) and the appearance of the characteristic vibrational modes of the newly formed N-S bond in the sulfonamide. frontiersin.org

Raman Spectroscopy : As a complementary technique to IR, Raman spectroscopy is highly effective for online monitoring. mdpi.com It is particularly useful for analyzing reactions in aqueous media, a key component of many green synthetic routes. mdpi.com

X-ray Absorption Spectroscopy (XAS) : While less sensitive to lighter elements, XAS is invaluable for probing the electronic structure and coordination environment of metal catalysts that might be used in the synthesis. frontiersin.org

Fluorescence Spectroscopy : This cost-effective option can be used for in situ monitoring by tracking the fluorescence signals of reactants or products, which can change as the reaction progresses. mdpi.com

| Technique | Primary Application in Synthesis | Key Advantages | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Monitoring changes in functional groups and chemical bonds. | Provides structural information on intermediates; non-invasive. | frontiersin.org |

| Raman Spectroscopy | Complementary to IR; excellent for aqueous solutions and monitoring catalyst surfaces. | Non-destructive; suitable for online process control. | mdpi.com |

| UV/Visible Spectroscopy | Real-time analysis of chromophore concentration. | Simple, relatively low cost, and non-invasive. | mdpi.com |

| X-ray Absorption Spectroscopy (XAS) | Probing the electronic and geometric structure of catalysts. | Provides element-specific information on catalytic sites during the reaction. | frontiersin.orgresearchgate.net |

| Fluorescence Spectroscopy | Tracking microbial growth or concentration of fluorescent compounds. | Cost-effective and highly sensitive for specific applications. | mdpi.com |

By applying these techniques, chemists can gain a deeper understanding of the mechanisms governing the formation of N-sulfonylpiperidines, leading to more efficient, higher-yielding, and safer synthetic protocols.

Integration of Machine Learning in Predictive Chemistry

The intersection of machine learning (ML) and chemical synthesis is creating a new paradigm known as predictive chemistry. nih.govrsc.org This field leverages algorithms to learn from vast amounts of chemical data, enabling the prediction of reaction outcomes, the discovery of new synthetic pathways, and the design of molecules with desired properties. nih.govnih.gov

For a compound class like N-sulfonylpiperidines, ML offers several exciting prospects:

Reaction Outcome Prediction : ML models can be trained on existing reaction databases to predict whether a known reaction will work for novel substrates, such as different substituted piperidines or sulfonyl chlorides. nih.gov This accelerates the deployment of established synthetic methods to new targets. nih.govrsc.org

Optimization of Reaction Conditions : Iterative ML algorithms can rapidly suggest optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and purity of this compound, minimizing the need for extensive experimental screening.

Property Prediction (QSAR) : Quantitative Structure-Activity Relationship (QSAR) is a technique where ML models correlate the chemical structure of molecules with their biological activity. youtube.com By calculating molecular descriptors for a series of N-sulfonylpiperidine derivatives, a model could predict their potential efficacy as, for example, enzyme inhibitors, guiding chemists to synthesize the most promising candidates. youtube.comnih.gov

Retrosynthesis and Discovery : Advanced ML models can propose novel synthetic routes to target molecules that a human chemist might not consider. nih.gov This has the potential to uncover entirely new ways to construct the N-sulfonylpiperidine scaffold.

The core of this approach involves representing molecules mathematically (e.g., as graphs or strings) and feeding this data, along with experimental outcomes, into a model that learns the underlying structure-property relationships. youtube.commdpi.com

Discovery of Novel Reactivity Patterns for N-Sulfonylpiperidines

While the synthesis of N-sulfonylpiperidines is a key research area, exploring their subsequent reactivity is equally important for discovering new applications. The presence of the electron-withdrawing methylsulfonyl group significantly influences the chemical properties of the piperidine ring, creating opportunities for novel chemical transformations.

Emerging research in this domain focuses on leveraging the unique electronic nature of the N-sulfonyl group. Studies on related sulfonylpiperidines have shown their potential as potent and selective antibacterial agents by inhibiting essential enzymes like thymidylate kinase (TMK). nih.govresearchgate.net This biological reactivity, driven by specific interactions with amino acid residues in the enzyme's active site, highlights a key reactivity pattern. researchgate.net Future work could explore how modifying the substituents on the piperidine ring of compounds like this compound affects this inhibitory activity.

Furthermore, the N-sulfonyl group can serve as a versatile activating group or a protecting group that can be removed under specific conditions. Research into the reactions of related heterocyclic systems, such as the synthesis of N-sulfonyl monocyclic beta-lactams, demonstrates how the N-sulfonyl moiety can be incorporated into other synthetically valuable and reactive structures. nih.gov Exploring reactions like electrophilic additions, ring-opening reactions, or functional group interconversions on the N-sulfonylpiperidine scaffold could unlock new synthetic building blocks for medicinal chemistry and materials science.

Q & A

Q. Optimization Tips :

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfide Oxidation | H₂O₂, Na₂WO₄, 50°C, 12h | 85–90 | |

| Catalytic Reduction | H₂, Pd/C (10%), RT, 6h | 92 |

Basic: Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms sulfonyl/propyl group integration.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities (<0.5%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ ion).

Q. Protocol Example :

- Sample Prep : Dissolve 10 mg in deuterated chloroform for NMR.

- HPLC Conditions : 1.0 mL/min flow, UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

Methodological Answer:

Structural Modifications :

- Vary substituents on the piperidine ring (e.g., methyl, trifluoromethyl) to assess electronic effects.

- Replace the sulfonyl group with sulfonamide or carbonyl to probe hydrogen-bonding interactions.

Assay Selection :

- In Vitro : Enzyme inhibition assays (e.g., cytochrome P450 isoforms) to evaluate metabolic stability .

- In Silico : Molecular docking (AutoDock Vina) to predict binding affinities to target proteins.

Q. Data Interpretation :

- Correlate logP values (calculated via ChemAxon) with cellular permeability .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Use PRISMA guidelines to systematically review studies, focusing on variables like:

- Assay Conditions : pH, temperature, and buffer composition.

- Cell Lines : Compare primary vs. immortalized cells .

- Reproducibility Checks : Replicate key experiments with standardized protocols (e.g., OECD guidelines).

Q. Table 2: Common Discrepancies and Solutions

| Issue | Resolution Strategy | Reference |

|---|---|---|

| Variability in IC₅₀ values | Normalize data to positive controls | |

| Conflicting solubility reports | Use standardized USP methods |

Basic: What physicochemical properties of this compound are critical for experimental design?

Methodological Answer:

- Solubility : Determine in PBS (pH 7.4) and DMSO for in vitro assays.

- LogP : Use shake-flask method or computational tools (e.g., MarvinSketch) to predict hydrophobicity.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess storage conditions .

Q. Reference Data :

- Melting Point : 120–125°C (DSC analysis) .

- pKa : ~8.5 (sulfonyl group) via potentiometric titration .

Advanced: How can in silico modeling predict the ADME properties of this compound?

Methodological Answer:

- Tools : SwissADME or ADMETLab 2.0 for bioavailability, CYP inhibition, and BBB permeability predictions.

- Key Parameters :

- Lipinski’s Rule of Five : MW <500, logP <5, H-bond donors <5.

- CYP3A4 Binding : Molecular dynamics simulations (Amber) to identify metabolic hotspots .

Validation : Compare predictions with in vitro hepatocyte clearance data .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Reaction Scalability : Transition from batch to flow chemistry for oxidation steps to improve safety and yield.

- Purification : Use simulated moving bed (SMB) chromatography for large-scale HPLC .

- Cost Optimization : Substitute expensive catalysts (e.g., Pd/C) with nickel-based alternatives where feasible.

Case Study : A 10-g scale synthesis achieved 78% yield using flow reactor conditions .

Basic: How should researchers handle safety and toxicity assessments of this compound?

Methodological Answer:

- Acute Toxicity : Follow OECD 423 guidelines (oral administration in rodents).

- Genotoxicity : Ames test (OECD 471) to detect mutagenic potential.

- Safety Data Sheets (SDS) : Refer to GHS-compliant SDS for handling precautions (e.g., avoid inhalation, use PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.